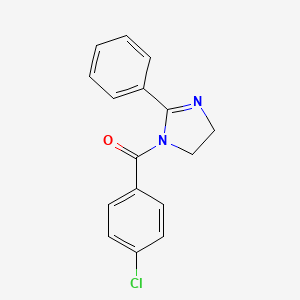

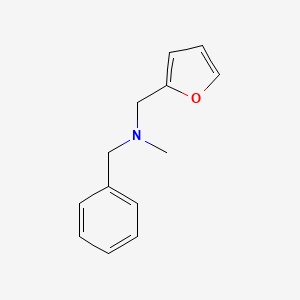

![molecular formula C14H19F3N2O2 B5874912 2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5874912.png)

2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzyl alcohol, where the benzyl group is substituted with a trifluoromethoxy group . This suggests that it might have similar properties to other benzyl alcohol derivatives, which are often used in the synthesis of other compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 4-(Trifluoromethoxy)benzyl bromide, have been synthesized via Friedel-Crafts polymerization using aluminum chloride as a catalyst .Chemical Reactions Analysis

The trifluoromethoxy group is a significant component of the compound and is known to participate in various chemical reactions . For instance, it can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

Based on the properties of similar compounds, it can be inferred that this compound might be a liquid at room temperature . It might also have a relatively high boiling point .科学的研究の応用

1. Inhibitors of Soluble Epoxide Hydrolase (sEH) Compounds containing a 4-(trifluoromethoxy)phenyl fragment, such as the one , have been synthesized and found promising as inhibitors of human soluble epoxide hydrolase . This enzyme plays a crucial role in the metabolism of fatty acids in the body, and its inhibition can be beneficial in the treatment of various diseases .

Anti-Aging Agent

A 4-hydroxy-3’-trifluoromethoxy-substituted resveratrol derivative has shown potential as an anti-aging agent . It was found to inhibit NO production in an inflammatory cell model, inhibit oxidative cytotoxicity, and reduce ROS accumulation and the population of apoptotic cells in an oxidative stress cell model .

Synthesis of Symmetrical Bis-ureas

The compound can be used in the synthesis of symmetrical bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment . These bis-ureas have been synthesized in 58–80% yields by reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines .

Fluorinating Reagents

The compound can be used as a fluorinating reagent in the synthesis of other compounds . It has been successfully applied for aromatic, heteroaromatic, and aliphatic substrates using such inexpensive industrial fluorinating reagents as antimony trifluoride and hydrogen fluoride .

5. Conversion of Aliphatic Alcohols into Trifluoromethyl Alkyl Ethers The compound can be used in the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers . This procedure is particularly attractive due to its applicability to the conversion of primary aliphatic alcohols .

作用機序

Target of Action

The primary target of the compound “2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}ethanol” is currently unknown . The compound is a derivative of 4-(Trifluoromethoxy)benzyl bromide, which is used as an intermediate in organic synthesis and pharmaceutical research .

Mode of Action

It is known that the compound interacts with its targets through its trifluoromethoxy and benzyl groups . The specific changes resulting from this interaction are currently under investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include temperature, pH, and the presence of other compounds or enzymes that can interact with the compound .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2O2/c15-14(16,17)21-13-3-1-12(2-4-13)11-19-7-5-18(6-8-19)9-10-20/h1-4,20H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUMGTURUIJNBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B5874829.png)

![benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5874839.png)

![[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide](/img/structure/B5874853.png)

![1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}-1-propanone](/img/structure/B5874862.png)

![4-(dimethylamino)benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5874880.png)

![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5874897.png)

![N-isobutyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B5874900.png)

![ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate](/img/structure/B5874909.png)